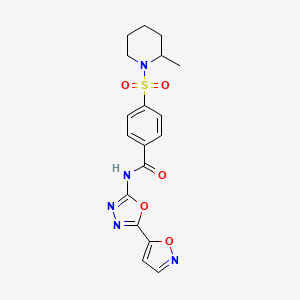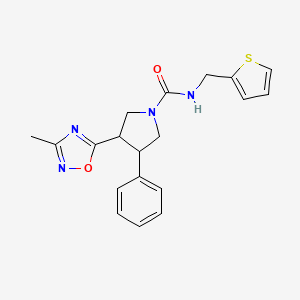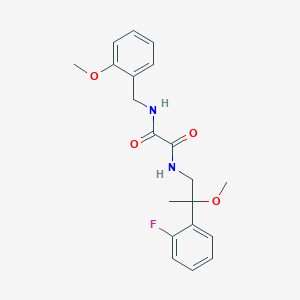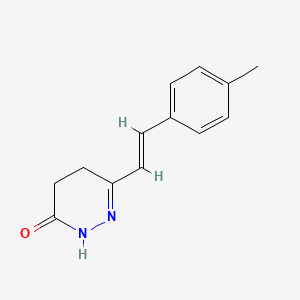
6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone” is a novel pyridazin-3(2H)-one derivative . It has been synthesized and characterized by FT-IR, UV–vis, 1H- and 13C NMR, TGA/DTA thermal analysis and single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using single-crystal X-ray diffraction . This technique provides detailed information about the arrangement of atoms in the crystal structure of the compound. Unfortunately, the specific details of the molecular structure are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone has been synthesized and characterized through various techniques including FT-IR, UV–vis, 1H- and 13C NMR, TGA/DTA thermal analysis, and single-crystal X-ray diffraction. Advanced computational methods like DFT/B3LYP with 6–31+G (d,p) basis set have been employed to calculate the molecular geometry, vibrational frequencies, electronic absorption spectra, chemical shift values, HOMO-LUMO analysis, and molecular electrostatic potential (MEP) surface maps. This rigorous characterization affirms the compound's stability and provides a foundation for exploring its potential applications in material science and pharmacology (Daoui et al., 2021).
Chemical Reactivity and Modification
The chemical structure of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone allows for various modifications, leading to the creation of a range of derivatives with potential pharmacological activities. These modifications can involve nucleophilic substitution reactions that introduce different functional groups, enhancing the molecule's reactivity and possibly its bioactivity. Sequential nucleophilic aromatic substitution processes have been demonstrated as effective methods for synthesizing polysubstituted pyridazinones, showcasing the compound's versatility as a scaffold in drug discovery (Pattison et al., 2009).
Potential Pharmacological Applications
The structural motif of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is present in various compounds exhibiting significant pharmacological activities, including platelet aggregation inhibition and hypotensive effects. This suggests its potential utility in developing new therapeutic agents aimed at cardiovascular diseases. The specific pharmacological effects observed with certain derivatives highlight the importance of this chemical structure in medicinal chemistry research (Thyes et al., 1983).
Molecular Solubility and Drug Formulation
Understanding the solubility and thermodynamic behavior of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone derivatives is crucial for drug formulation. Studies have explored the solubility of related pyridazinone derivatives in various solvents, providing insights into their solvation behavior and potential bioavailability challenges. Such research is vital for developing effective drug delivery systems for compounds with low water solubility, ensuring their therapeutic efficacy (Shakeel et al., 2017).
properties
IUPAC Name |
3-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-2-4-11(5-3-10)6-7-12-8-9-13(16)15-14-12/h2-7H,8-9H2,1H3,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRXRGNLTUGNFP-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NNC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NNC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2977825.png)
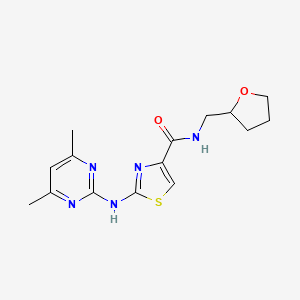
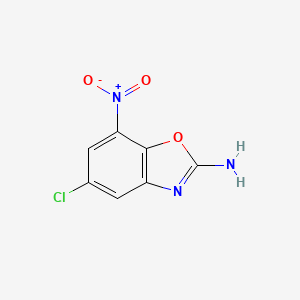
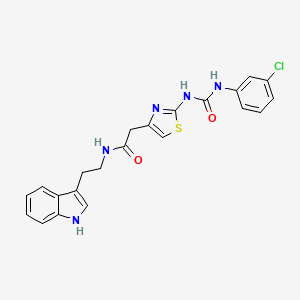
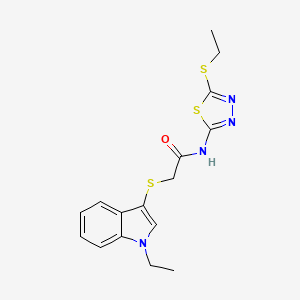

![2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B2977835.png)
![2-[7-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2977836.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977838.png)
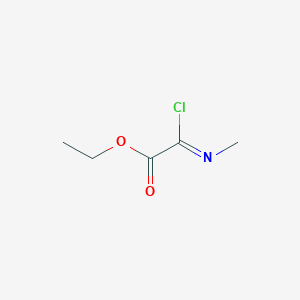
![6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B2977842.png)
